molecular formula C10H18O3 B1428121 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid CAS No. 1309166-07-1

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid

Cat. No. B1428121
M. Wt: 186.25 g/mol
InChI Key: CIYRHNCLDWOXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H .


Synthesis Analysis

The synthesis of cyclopentanecarboxylic acid, a related compound, can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of “1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid” can be represented by the InChI code: 1S/C10H18O3/c1-2-13-8-7-10 (9 (11)12)5-3-4-6-10/h2-8H2,1H3, (H,11,12) .

Scientific Research Applications

Novel Isostere in Drug Design

Cyclopentane-1,3-diones, similar to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid, have been explored as isosteres for carboxylic acid functional groups in drug design. These compounds, including derivatives of cyclopentane-1,3-dione, have shown promise in mimicking the carboxylic acid functional group, evident in their application as thromboxane A2 prostanoid (TP) receptor antagonists. This demonstrates their potential in creating novel drugs with similar efficacy to existing compounds (Ballatore et al., 2011).

Structural Analogues in Amino Acid Research

Research has involved the creation of structural analogues of amino acids using derivatives of cyclopentane, akin to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid. These analogues are designed to imitate glutamic acid, showcasing the compound's relevance in studying and manipulating amino acid structures and functions (Conti et al., 2003).

Thermoanalysis and Infrared Characterization

Cyclopentane carboxylic acids, closely related to 1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid, have been analyzed for their thermal behavior and infrared characteristics. This research is crucial for understanding the physical and chemical properties of these compounds, which could have implications in various scientific applications (Térol et al., 1992).

Bio-Isostere for Carboxylic Acid

Further studies have evaluated cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group. This includes synthesizing derivatives that replace the carboxylic acid moiety with the cyclopentane-1,2-dione unit, showing significant promise in drug design (Ballatore et al., 2014).

Synthesis and Catalysis Studies

Various studies have also been conducted on the synthesis and catalysis involving cyclopentane carboxylic acids. These include carbonylation of linear and cyclic alkanes to carboxylic acids and the catalyzed thermal decomposition of organic acids, relevant to industrial and chemical processes (Reis et al., 2005), (Ahonkhai & Emovon, 1973).

Safety And Hazards

The safety data sheet for “1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-ethoxyethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-8-7-10(9(11)12)5-3-4-6-10/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYRHNCLDWOXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-(2-Ethoxyethyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.